molecular formula C16H20N2O2 B8255811 Ethyl 1-(cyano(p-tolyl)methyl)pyrrolidine-3-carboxylate

Ethyl 1-(cyano(p-tolyl)methyl)pyrrolidine-3-carboxylate

Cat. No.: B8255811
M. Wt: 272.34 g/mol
InChI Key: KOSCFNKCXKFNCM-UHFFFAOYSA-N
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Description

Ethyl 1-(cyano(p-tolyl)methyl)pyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a cyano group, a methylphenyl group, and an ethyl ester group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(cyano(p-tolyl)methyl)pyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents such as sodium cyanide.

    Attachment of the Methylphenyl Group: The methylphenyl group can be attached through Friedel-Crafts alkylation reactions.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(cyano(p-tolyl)methyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide for nucleophilic substitution; aluminum chloride for Friedel-Crafts alkylation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Ethyl 1-(cyano(p-tolyl)methyl)pyrrolidine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(cyano(p-tolyl)methyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The cyano group and the pyrrolidine ring play crucial roles in binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-(cyano(p-tolyl)methyl)pyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives, such as:

  • Ethyl 1-[cyano-(4-chlorophenyl)methyl]pyrrolidine-3-carboxylate
  • Ethyl 1-[cyano-(4-fluorophenyl)methyl]pyrrolidine-3-carboxylate
  • Ethyl 1-[cyano-(4-bromophenyl)methyl]pyrrolidine-3-carboxylate

These compounds share similar structural features but differ in the substituents on the phenyl ring, which can lead to variations in their chemical reactivity and biological activities. The presence of different substituents can influence the compound’s binding affinity, selectivity, and overall pharmacological profile.

Properties

IUPAC Name

ethyl 1-[cyano-(4-methylphenyl)methyl]pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-3-20-16(19)14-8-9-18(11-14)15(10-17)13-6-4-12(2)5-7-13/h4-7,14-15H,3,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSCFNKCXKFNCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(C1)C(C#N)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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